molecular formula C6H9NO2 B2472692 4-(Oxiran-2-ylmethyl)azetidin-2-one CAS No. 2344677-65-0

4-(Oxiran-2-ylmethyl)azetidin-2-one

Cat. No.: B2472692
CAS No.: 2344677-65-0
M. Wt: 127.143
InChI Key: ACBLIGAUAYDXTJ-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethyl)azetidin-2-one is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-2-4(7-6)1-5-3-9-5/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBLIGAUAYDXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Significance of Azetidinone Scaffolds in Modern Organic Synthesis

The azetidin-2-one (B1220530), or β-lactam, is a four-membered cyclic amide that occupies a position of singular importance in medicinal and organic chemistry. acs.orgrsc.org Its fame originates from its presence as the core structural motif in the penicillin and cephalosporin (B10832234) families of antibiotics, some of the most impactful medicines ever discovered. acs.orgrsc.org The antibacterial activity of these compounds stems from the high ring strain of the β-lactam, which allows it to acylate and inhibit bacterial enzymes essential for cell wall biosynthesis, leading to cell lysis. rsc.org

Beyond its historical and ongoing role in antibiotic development, the azetidinone scaffold is a powerful and versatile building block in modern organic synthesis. mdpi.com The inherent strain energy of the four-membered ring makes it susceptible to selective bond cleavage, providing access to a diverse array of other important molecular structures. mdpi.com Chemists have developed what is known as the "β-lactam synthon method," which utilizes enantiomerically pure β-lactams as chiral starting materials for the synthesis of compounds that may not even contain the β-lactam ring in the final structure. mdpi.com This methodology has been successfully applied to the synthesis of:

Aromatic β-amino acids

Peptides and peptidomimetics

Polyamines and polyamino alcohols

Amino sugars

The Staudinger ketene-imine cycloaddition is a classic and highly flexible method for constructing the azetidinone ring, allowing for the synthesis of a wide variety of structurally diverse derivatives. mdpi.comscispace.com The ability to install various substituents on the azetidinone ring with high stereocontrol makes it an invaluable scaffold for creating complex molecular architectures and for developing libraries of compounds for drug discovery. nih.gov

The Oxirane Moiety As a Versatile Synthon in Complex Molecule Construction

The oxirane, or epoxide, is a three-membered cyclic ether that serves as a cornerstone of modern synthetic chemistry. Its high reactivity is a direct consequence of the significant angle strain in the three-membered ring. 1pchem.com This strain makes epoxides susceptible to ring-opening reactions by a wide range of nucleophiles, a property that chemists exploit to introduce new functional groups and build molecular complexity in a controlled and often stereospecific manner. nist.gov

Epoxides are excellent electrophilic intermediates, readily reacting with nucleophiles such as amines, alcohols, and organometallics. nih.govnist.gov The ring-opening can be catalyzed by either acid or base. srce.hr

Acid-catalyzed opening: Under acidic conditions, the epoxide oxygen is protonated, making the ring an even better electrophile. The nucleophile then attacks one of the carbon atoms. The regioselectivity of this attack depends on the substitution pattern of the epoxide, often proceeding with SN1-like character at the more substituted carbon. srce.hr

Base-catalyzed opening: Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. srce.hr

This predictable reactivity allows for the installation of two adjacent functional groups with defined stereochemistry, making epoxides invaluable synthons—a term for molecular fragments used as building blocks in synthesis. researchgate.net They are pivotal in the construction of numerous natural products and pharmaceuticals, where precise control over stereochemistry is paramount. researchgate.net For instance, the synthesis of the drug Carvedilol (B1668590) involves the ring-opening of an oxirane, specifically 4-(oxiran-2-ylmethoxy)-9H-carbazole.

Stereochemical Aspects and Chiral Pool Applications in 4 Oxiran 2 Ylmethyl Azetidin 2 One Chemistry

Enantioselective and Diastereoselective Synthesis of Chiral 4-(Oxiran-2-ylmethyl)azetidin-2-one Isomers

The synthesis of specific stereoisomers of this compound is a complex task that relies on precise control over reaction conditions and the use of chiral catalysts or auxiliaries. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a cornerstone of β-lactam synthesis, and its stereochemical outcome can be directed to favor either cis or trans isomers. nih.govencyclopedia.pubrsc.org The choice of solvent, base, and reaction temperature are all critical factors in determining the diastereoselectivity of this reaction. encyclopedia.pub For instance, the use of N-tosyl imines in the Staudinger reaction often leads to the preferential formation of cis-β-lactams, while N-triflyl imines can favor the trans isomers. nih.gov

Furthermore, the Kinugasa reaction, which involves the cycloaddition of a nitrone and a copper acetylide, offers another powerful method for the stereoselective synthesis of β-lactams. researchgate.net Asymmetric variations of this reaction, employing chiral ligands, can provide access to enantiomerically enriched products. researchgate.net

A notable strategy for achieving high diastereoselectivity is the intramolecular cyclization of epoxy amines. For example, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines can yield azetidines with defined stereochemistry. nih.gov This approach could be adapted for the synthesis of the target molecule by using an appropriate epoxy amine precursor.

Electrochemical methods also present a viable route for diastereoselective β-lactam synthesis. An electrochemical oxidation method has been utilized for the diastereoselective intramolecular C-C bond formation to construct the azetidin-2-one (B1220530) skeleton. nii.ac.jp

Table 1: Methodologies for Stereoselective Azetidin-2-one Synthesis

MethodKey FeaturesStereochemical Control
Staudinger [2+2] CycloadditionReaction of a ketene with an imine.cis/trans selectivity is influenced by solvents, bases, and the nature of the imine's N-substituent. nih.govencyclopedia.pub
Kinugasa ReactionCycloaddition of a nitrone and a copper acetylide.Enantioselectivity can be achieved using chiral ligands. researchgate.net
Intramolecular Aminolysis of Epoxy AminesLewis acid-catalyzed cyclization of an epoxy amine.The stereochemistry of the starting epoxide dictates the product's stereochemistry. nih.gov
Electrochemical OxidationIntramolecular C-C bond formation mediated by electrochemistry.Can achieve high diastereoselectivity. nii.ac.jp

Determination of Absolute and Relative Stereochemistry (e.g., X-ray Crystallography)

The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule is paramount. X-ray crystallography stands as the gold standard for elucidating the absolute and relative stereochemistry of crystalline compounds. biomolther.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial relationship between different stereocenters.

For azetidin-2-one derivatives, X-ray crystallographic studies have confirmed that the four-membered ring is nearly planar. globalresearchonline.net The stereochemical relationship between substituents at the C-3 and C-4 positions, designated as cis or trans, can be unambiguously determined from the crystal structure. mdpi.com The analysis of coupling constants in ¹H NMR spectroscopy also serves as a valuable tool for assigning relative stereochemistry, with typical values of J₃,₄ cis = 3.0–5.6 Hz and J₃,₄ trans = 0–2.7 Hz. mdpi.com

Table 2: Spectroscopic and Crystallographic Data for Stereochemical Elucidation of Azetidin-2-ones

TechniqueInformation Provided
X-ray CrystallographyAbsolute and relative stereochemistry, bond lengths, bond angles. biomolther.orgnih.gov
¹H NMR SpectroscopyRelative stereochemistry based on coupling constants (J-values) between C3-H and C4-H. mdpi.com

Chiral Auxiliary Approaches in Stereocontrol

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net For the synthesis of chiral β-lactams, Evans-type oxazolidinones are among the most effective and widely used auxiliaries. nih.govnih.gov These auxiliaries can be attached to a reactant, and their inherent chirality blocks one face of the molecule, forcing a reagent to attack from the less hindered side, thus leading to a high degree of stereoselectivity. uwindsor.ca

In the context of synthesizing this compound, a chiral auxiliary could be employed in several ways. For instance, in a Staudinger-type reaction, a chiral auxiliary could be attached to the ketene or the imine. nih.gov Alternatively, in an ester enolate-imine cyclocondensation, a chiral auxiliary on the ester component can effectively control the stereochemistry of the resulting β-lactam. nih.gov

Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also emerged as highly effective alternatives to their oxazolidinone counterparts, in some cases offering superior performance in reactions like aldol (B89426) additions. scielo.org.mx After the desired stereocenter(s) have been established, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched product. uwindsor.ca

This compound as a Chiral Building Block for Advanced Molecular Architectures

The β-lactam ring is not only a key feature of many antibiotics but also a versatile synthon in organic synthesis. biomolther.orgum.es The strained four-membered ring can be selectively opened to provide access to a variety of other important molecular scaffolds. um.es The presence of the reactive oxirane ring in this compound further enhances its utility as a chiral building block.

This bifunctional molecule can serve as a precursor to a wide range of complex and biologically active molecules. For example, the azetidinone moiety can be a precursor to β-amino acids, while the epoxide can be opened by various nucleophiles to introduce additional functionality. This dual reactivity makes it a valuable intermediate in the synthesis of compounds such as antiviral agents and other medicinally relevant molecules. nih.govnih.gov The azetidine (B1206935) ring itself is an increasingly popular motif in drug discovery. rsc.orgnih.gov

The application of this compound as a chiral building block allows for the construction of highly functionalized polycyclic ethers and other complex natural products. researchgate.net Its defined stereochemistry can be transferred to the target molecule, making it an essential tool in asymmetric synthesis. The ability to perform selective transformations on both the β-lactam and the epoxide rings opens up a vast chemical space for the development of novel molecular architectures.

Mechanistic Insights and Computational Chemical Investigations on 4 Oxiran 2 Ylmethyl Azetidin 2 One Reactions

Elucidation of Reaction Mechanisms in Azetidinone-Epoxide Interconversions

The reactions of 4-(oxiran-2-ylmethyl)azetidin-2-one are dominated by the electrophilic nature of the epoxide ring and the nucleophilic potential, albeit weak, of the azetidinone nitrogen. The significant ring strain of the three-membered epoxide makes it susceptible to ring-opening reactions under both acidic and basic conditions. libretexts.org

Under acidic catalysis, the epoxide oxygen is first protonated, creating a better leaving group. A nucleophile then attacks one of the epoxide carbons. youtube.com In an intramolecular context, the azetidinone nitrogen could act as the nucleophile, leading to cyclization. The regioselectivity of this attack depends on the substitution pattern; it can proceed via an SN1-like mechanism with attack at the more substituted carbon or an SN2-like mechanism with attack at the less substituted carbon. youtube.com

Under basic conditions, a strong nucleophile attacks one of the epoxide carbons directly in an SN2 fashion. libretexts.org For a molecule like this compound, this could involve an external nucleophile or, if conditions permit deprotonation of the N-H bond, an intramolecular cyclization initiated by the resulting amide anion. These ring-opening reactions are driven by the release of the epoxide's inherent ring strain. libretexts.org

The interconversion between the azetidinone-epoxide structure and a cyclized product, such as a bicyclic system, is a key area of mechanistic investigation. The formation of either a new four-membered ring or a five-membered ring is possible, depending on which epoxide carbon is attacked.

Quantum Chemical Studies on Regio- and Stereoselectivity (e.g., Theoretical Basis of Baldwin's Rules)

Quantum chemical calculations are essential for understanding the regio- and stereoselectivity of the cyclization reactions of epoxide-containing azetidinones. These studies provide a detailed picture that goes beyond empirical guidelines like Baldwin's Rules. acs.org

Baldwin's Rules are a set of qualitative guidelines that predict the relative favorability of ring-closing reactions. wikipedia.org They classify cyclizations based on the ring size being formed, the hybridization of the electrophilic carbon (tet, trig, dig), and whether the bond being broken is part of the newly formed ring (endo) or not (exo). chemtube3d.com For the intramolecular ring-opening of an epoxide (an sp³ tetrahedral carbon) by a nucleophile, the key competing pathways are often a 4-exo-tet and a 5-endo-tet cyclization. While Baldwin's rules provide a starting point, they can be superficial in explaining outcomes where strained rings are formed preferentially. acs.org

Quantum chemical investigations on analogous systems, such as the base-promoted cyclization of N-benzylaminomethyl oxiranes, provide a deeper explanation. acs.orgnih.gov In these systems, a carbanion is generated that can attack either of the two electrophilic carbons of the oxirane ring. This leads to a competition between the formation of a four-membered azetidine (B1206935) ring (via a 4-exo-tet pathway) and a five-membered pyrrolidine (B122466) ring (via a 5-endo-tet pathway). researchgate.net

Computational studies have shown that while the five-membered pyrrolidine derivative is thermodynamically more stable, the reaction is under kinetic control, favoring the formation of the strained four-membered azetidine ring. acs.orgresearchgate.net The quantum mechanical explanation for this "anti-Baldwin" selectivity lies in the precise geometry of the transition state. An ideal SN2 attack requires a 180° angle between the nucleophile, the electrophilic carbon, and the leaving group. acs.org Due to the geometric constraints of the cyclic precursor, this optimal linear arrangement cannot be achieved for either the 4-exo or 5-endo cyclization. Quantum calculations reveal that the transition state leading to the azetidine ring achieves a more favorable balance between the energy cost of bond angle distortion (ring strain) and the effectiveness of the orbital overlap between the nucleophile's HOMO and the electrophile's LUMO. acs.org

Computational Modeling of Reaction Pathways

Computational modeling, primarily using Density Functional Theory (DFT), allows for the detailed mapping of reaction pathways for the cyclization of azetidinone-epoxide systems. By calculating the energies of reactants, transition states, and products, a comprehensive potential energy surface can be constructed.

For instance, in studies of the closely related cyclization of N-(oxiran-2-ylmethyl)benzylamine derivatives, theoretical calculations were performed at the M06-2X/6-31G(d,p) level of theory, which is well-suited for studying reaction mechanisms. nih.gov These models often incorporate a solvation model to simulate the reaction environment. nih.gov

The modeling of these reactions considers the different possible pathways. Starting from the deprotonated precursor, the nucleophilic atom can attack either of the two epoxide carbons (C2 or C3) from either face of the molecule, leading to multiple potential regio- and stereoisomers. acs.org

The calculations consistently show that the products resulting from the formation of a five-membered ring are thermodynamically more stable than the corresponding four-membered ring products. researchgate.net However, the calculated activation barriers for the formation of the four-membered azetidine ring are significantly lower, confirming that its formation is the kinetically favored process. acs.orgresearchgate.net

Table 1: Calculated Thermodynamic Data for Competing Cyclization Products

Product TypeRelative Enthalpy (ΔH, kJ/mol)Relative Gibbs Free Energy (ΔG, kJ/mol)Comment
trans-Azetidine0.0 (Reference)0.0 (Reference)Kinetically favored product
cis-Azetidine+25.3N/AHigher energy due to steric hindrance
trans-Pyrrolidine-63.0N/AThermodynamically more stable
cis-Pyrrolidine-80.2N/AMost thermodynamically stable product

Data adapted from quantum chemical studies on analogous N-arylmethylaminomethyloxirane systems. acs.orgresearchgate.net The values represent the energy difference relative to the most stable kinetically formed product.

Transition State Analysis in Key Chemical Transformations

Transition state (TS) analysis is the cornerstone of computationally explaining reaction selectivity. The structure and energy of the transition state for each possible reaction pathway determine the rate of that pathway. For the intramolecular cyclization of azetidinone-epoxides, the key is to compare the activation energies (ΔG‡) of the competing 4-exo-tet and 5-endo-tet ring closures.

Quantum chemical calculations have located the transition state structures for these competing pathways. nih.gov The analysis reveals that the TS leading to the four-membered azetidine ring is lower in energy than the TS leading to the five-membered pyrrolidine ring. researchgate.net This difference in activation energy, even if only by about 10 kJ/mol, is sufficient to ensure the exclusive formation of the azetidine product under kinetically controlled conditions. researchgate.net

The geometry of the transition states explains this preference. In the TS for the 4-exo-tet cyclization, the molecule can adopt a conformation that provides a better compromise for the SN2 attack on the epoxide. While the attack angle is still far from the ideal 180°, the orbital overlap achieved is more effective than in the competing 5-endo-tet transition state. acs.org This more favorable "bent" trajectory for the nucleophilic attack is described as a balance between minimizing ring stretch and maximizing orbital overlap, a factor that makes the azetidine formation "superbeneficial" under kinetic control. acs.orgresearchgate.net

Table 2: Calculated Activation Barriers for Competing Cyclization Pathways

PathwayBaldwin ClassificationRelative Activation Energy (ΔG‡)Outcome
Azetidine Formation4-exo-tetLower BarrierKinetically Favored
Pyrrolidine Formation5-endo-tetHigher BarrierKinetically Disfavored

This table represents a qualitative summary based on findings from computational studies on analogous epoxide cyclizations. acs.orgresearchgate.net

Emerging Research Directions and Future Perspectives in 4 Oxiran 2 Ylmethyl Azetidin 2 One Science

Novel Synthetic Methodologies and Catalyst Development

The synthesis of the 4-(oxiran-2-ylmethyl)azetidin-2-one scaffold and its derivatives is an area of active research, with a focus on developing stereoselective and efficient methods. Traditional approaches like the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remain fundamental. nist.govresearchgate.net However, recent innovations are providing more sophisticated and controlled routes to this and related azetidinone structures.

Catalyst-Driven Syntheses: A significant trend is the use of metal-based and organocatalysts to control reactivity and stereochemistry. Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to effectively catalyze the intramolecular aminolysis of epoxy amines, a key step in forming the azetidine (B1206935) ring with high regioselectivity. mdpi.comrsc.org This method is notable for its tolerance of various sensitive functional groups. rsc.org Copper-catalyzed reactions are also emerging as a powerful tool. For instance, copper-based photoredox catalysts can initiate anti-Baldwin radical 4-exo-dig cyclizations to construct the azetidine ring under mild conditions. rsc.org Furthermore, copper catalysis is employed in the acyloxylation of the azetidin-2-one (B1220530) ring at the C4 position, allowing for further functionalization. rsc.org

Innovative Cycloaddition and Rearrangement Strategies: Beyond the classic Staudinger reaction, new cycloaddition protocols are being explored. The Kinugasa reaction, which involves the cycloaddition of a copper acetylide and a nitrone, offers a highly convergent route to β-lactams. nist.gov Researchers are also leveraging strain-release-driven syntheses. In one novel four-component method, the highly strained azabicyclo[1.1.0]butane is used to rapidly assemble functionalized azetidines, demonstrating the power of using ring strain to drive reactions. nih.gov Additionally, photosonochemical methods, which combine ultrasound and UV light, are being investigated to catalyze the ring-opening of related epoxy ketones, suggesting potential applications in modifying the oxirane moiety of the target molecule. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Reaction Monitoring

The precise structural elucidation of this compound and its derivatives is crucial for understanding their reactivity and biological function. A suite of advanced spectroscopic and analytical methods is employed for this purpose.

Core Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary tools for characterization.

¹H-NMR spectroscopy is used to determine the proton environment, including the number of signals, their chemical shifts, and coupling constants, which helps to establish the connectivity and stereochemistry of the molecule.

¹³C-NMR spectroscopy provides information on the carbon skeleton. researchgate.net The carbonyl carbon of the β-lactam ring typically appears in the range of 161-168 ppm, providing a clear diagnostic peak. researchgate.net

FT-IR spectroscopy is vital for identifying key functional groups. The characteristic stretching frequency of the β-lactam carbonyl group is readily observed in the range of 1740-1790 cm⁻¹. researchgate.netmdpi.com

Advanced Characterization and Monitoring: For unambiguous structure and stereochemistry confirmation, single-crystal X-ray diffraction is the definitive method, providing precise 3D coordinates of each atom in the crystalline state. researchgate.net Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation patterns of the synthesized compounds. mdpi.com

Reaction progress is typically monitored using Thin-Layer Chromatography (TLC) , which allows for rapid qualitative assessment of the consumption of starting materials and the formation of products. mdpi.com For more detailed kinetic analysis and to understand reaction mechanisms, in situ spectroscopic techniques like IR spectroscopy can be employed to track the concentration of reactants and products in real-time. nih.gov

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on data from related compounds and general spectroscopic principles. rsc.orgyoutube.comnih.govchemicalbook.comwisc.educhemicalbook.comnih.gov

Atom Nucleus Expected Chemical Shift (ppm) Notes
β-Lactam Carbonyl¹³C165 - 175Characteristic downfield shift for amide carbonyl.
C4 (CH)¹³C45 - 55Methylene-bearing carbon of the azetidinone ring.
C3 (CH₂)¹³C40 - 50Methylene carbon of the azetidinone ring.
Oxirane CH¹³C48 - 58Methine carbon of the epoxide ring.
Oxirane CH₂¹³C42 - 52Methylene carbon of the epoxide ring.
Side Chain CH₂¹³C35 - 45Methylene group connecting the two rings.
N-H¹H7.5 - 8.5Broad singlet, position can vary.
C4-H¹H3.5 - 4.5Multiplet, coupled to adjacent CH₂ groups.
C3-H₂¹H2.8 - 3.5Two separate multiplets (diastereotopic protons).
Oxirane CH¹H3.0 - 3.5Multiplet.
Oxirane CH₂¹H2.5 - 3.0Two separate multiplets (diastereotopic protons).
Side Chain CH₂¹H1.5 - 2.5Multiplet.

This is an interactive table. Click on the headers to sort.

Development of Diverse Molecular Scaffolds from this compound

The synthetic utility of this compound lies in its bifunctional nature, which allows for the selective modification of either the azetidinone or the epoxide ring to generate a wide array of new molecular scaffolds. nist.gov

The high reactivity of the three-membered epoxide ring, driven by ring strain, makes it an excellent electrophilic site for nucleophilic attack. nih.gov This ring-opening reaction is a cornerstone for creating diversity. A broad range of nucleophiles can be employed, leading to various functionalized derivatives. For example:

Amines: Reaction with primary or secondary amines opens the epoxide to yield amino alcohols, a common motif in pharmaceuticals. This strategy is used in the synthesis of carvedilol (B1668590) derivatives. elsevierpure.com

Azides: Lewis acid-promoted ring-opening with sodium azide (B81097) produces azido (B1232118) alcohols. These intermediates are valuable precursors for synthesizing 1,2,3-triazoles via "click chemistry."

Phenols: The oxirane ring can be opened by phenols to form ether linkages.

Thiols: Reaction with thiols leads to the formation of thioethers.

The β-lactam ring also presents opportunities for derivatization. The nitrogen atom can be functionalized, or the ring itself can be cleaved under specific conditions to yield linear β-amino acid derivatives, which are valuable synthons for peptides and other biologically active molecules. rsc.orgnist.gov The combination of reactions at both the epoxide and the azetidinone allows for the construction of complex, three-dimensional molecules from a relatively simple starting material.

Interdisciplinary Research Avenues

The structural motifs present in this compound make it a molecule of significant interest for interdisciplinary research, particularly at the interface of chemistry and biology.

Medicinal Chemistry: The azetidin-2-one ring is the core structure of the vast family of β-lactam antibiotics. mdpi.com Beyond antibacterial action, substituted β-lactams are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, antiviral, and cholesterol absorption inhibitory properties. mdpi.com The epoxide moiety is also a key pharmacophore in several drugs. Therefore, derivatives of this compound are prime candidates for drug discovery programs. By reacting the epoxide with various amine-containing fragments, libraries of compounds can be generated and screened for therapeutic activity against a range of targets, such as enzymes (e.g., proteases, kinases) and receptors.

Materials Science: The ability of the epoxide ring to undergo ring-opening polymerization could be exploited in materials science. By linking these units, novel polymers incorporating the rigid, polar azetidinone structure could be developed. Such materials might possess unique thermal or mechanical properties. For instance, graphene oxide has been shown to catalyze the ring-opening of epoxides in the formation of epoxy resins, suggesting potential for creating advanced nanocomposites. rsc.org

Chemical Biology: Derivatives of this compound can be designed as chemical probes to study biological systems. For example, by incorporating a fluorescent tag or a reactive group for covalent modification, these molecules could be used to identify and study the function of specific protein targets within a cell.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-(Oxiran-2-ylmethyl)azetidin-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via epoxide ring-opening reactions or nucleophilic substitution of azetidinone precursors. For example, 4-(Oxiran-2-ylmethyl)morpholine derivatives can be synthesized using epichlorohydrin as a key intermediate under basic conditions (e.g., NaH or K₂CO₃) . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., phase-transfer catalysts). Characterization by ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity.

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) enable precise determination of bond angles, stereochemistry, and crystal packing . For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxirane ring in this compound during nucleophilic addition reactions?

  • Methodological Answer : The oxirane’s strain-driven reactivity facilitates nucleophilic attacks at the less hindered carbon. Computational studies (DFT or MD simulations) can map transition states and activation energies for reactions with amines, thiols, or carboxylates. For example, in morpholino derivatives, the oxirane ring-opening by amines proceeds via an SN2 mechanism, as evidenced by retention of stereochemistry in products . Kinetic studies under varying pH and solvent conditions (e.g., aqueous vs. anhydrous) further elucidate rate-determining steps.

Q. How can crystallographic data resolve contradictions in reported biological activities of azetidin-2-one derivatives?

  • Methodological Answer : Structural discrepancies (e.g., stereoisomerism or conformational flexibility) often underlie conflicting bioactivity data. For instance, derivatives with 4-substituted phenyl groups show variable antimicrobial activity depending on the substituent’s electronic effects (e.g., electron-withdrawing groups enhance potency) . Crystallographic fragment screening (using programs like SHELXC/SHELXD) combined with molecular docking can correlate spatial arrangements with target binding affinities .

Q. What strategies are effective for designing azetidin-2-one derivatives with dual anticancer and antioxidant properties?

  • Methodological Answer : Hybridization with bioactive scaffolds (e.g., 1,3,4-oxadiazole/thiadiazole) enhances multifunctionality. For example, introducing a 4-(substituted phenyl) group improves π-π stacking with DNA topoisomerase II, while electron-donating substituents (e.g., -OH or -OCH₃) augment antioxidant activity via radical scavenging . Dose-response assays (MTT for cytotoxicity and DPPH for antioxidant capacity) validate dual functionality, with IC₅₀ comparisons against reference standards (e.g., doxorubicin or ascorbic acid).

Data Analysis and Reporting

Q. How should researchers handle contradictory results in the biological evaluation of azetidin-2-one derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities in synthesized compounds. Rigorous purity validation (HPLC ≥95%) and replication across multiple assays (e.g., antimicrobial testing via broth microdilution and disk diffusion) are essential . Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers, while meta-analysis of published data contextualizes findings .

Q. What crystallographic software packages are recommended for analyzing azetidin-2-one derivatives, and how do they compare?

  • Methodological Answer : SHELX (for refinement) and WinGX (for data integration) are widely used for small-molecule crystallography. SHELXL excels in high-resolution refinement, while WinGX’s GUI simplifies data merging and error correction . For macromolecular applications (e.g., protein-ligand complexes), PHENIX or REFMAC5 are preferable but require twinning detection via SHELXD .

Tables for Key Data

Property Technique Example Data (from Evidence)
Stereochemical Confirmation X-ray CrystallographyBond lengths: 1.54 Å (C-O), 1.47 Å (C-N)
Antimicrobial Activity Broth MicrodilutionMIC: 12.5 µg/mL against S. aureus
Thermal Stability DSC/TGADecomposition onset: 220°C

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